ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
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Overview
Description
ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of ethyl acetoacetate with urea under acidic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the intermediate with 4-ethoxyaniline in the presence of a suitable catalyst.
Formation of the imino group: The final step includes the reaction of the intermediate with formaldehyde and ammonium acetate to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Pharmaceuticals: This compound can be used in the synthesis of pharmaceutical intermediates.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[2-({AMINO[(4-METHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
- ETHYL 2-[2-({AMINO[(4-PHENOXY)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE
Uniqueness
ETHYL 2-[2-({AMINO[(4-ETHOXYPHENYL)IMINO]METHYL}AMINO)-6-OXO-3,6-DIHYDRO-4-PYRIMIDINYL]ACETATE is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and for use in various scientific research applications.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[amino-(4-ethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-3-25-13-7-5-11(6-8-13)19-16(18)22-17-20-12(9-14(23)21-17)10-15(24)26-4-2/h5-9H,3-4,10H2,1-2H3,(H4,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUUVZHLUULEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OCC)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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